5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one is a complex organic compound that features a benzimidazole ring, a pyrrolone ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN), followed by cyclization to form the benzimidazole and pyrrolone rings . The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrrolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound’s unique chemical properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-trifluoromethyl benzimidazoles: These compounds share the benzimidazole ring and trifluoromethyl group but lack the pyrrolone ring.
Benzoxazoles and Benzothiazoles: These compounds have similar heterocyclic structures but differ in the heteroatoms present in the ring.
Uniqueness
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole and pyrrolone rings provide versatile sites for chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O/c19-11-6-5-9(7-10(11)18(20,21)22)26-8-14(27)15(16(26)23)17-24-12-3-1-2-4-13(12)25-17/h1-7H,8,23H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVMRMRHFACRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC(=C(C=C2)Cl)C(F)(F)F)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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